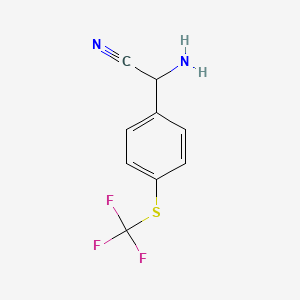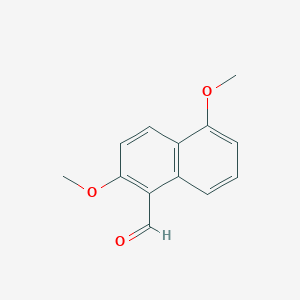
2,5-Dimethoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 5 positions and an aldehyde group at the 1 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxynaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: Naphthalene undergoes methoxylation to introduce methoxy groups at the 2 and 5 positions. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.
Formylation: The methoxylated naphthalene is then subjected to formylation to introduce the aldehyde group at the 1 position. This can be done using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxynaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2,5-Dimethoxynaphthalene-1-carboxylic acid.
Reduction: 2,5-Dimethoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxynaphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Methoxy Group Influence: The methoxy groups can affect the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene-1-carbaldehyde: Lacks the second methoxy group, leading to different reactivity and applications.
1-Naphthaldehyde: Lacks both methoxy groups, resulting in distinct chemical properties and uses.
Uniqueness
2,5-Dimethoxynaphthalene-1-carbaldehyde is unique due to the presence of both methoxy groups and the aldehyde group, which confer specific reactivity and make it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2,5-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-12-5-3-4-9-10(12)6-7-13(16-2)11(9)8-14/h3-8H,1-2H3 |
Clave InChI |
BKGMGTQCFHUDHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


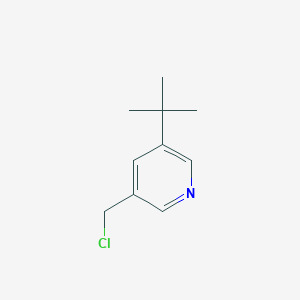
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
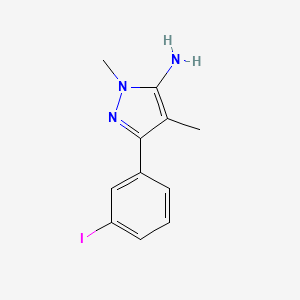
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
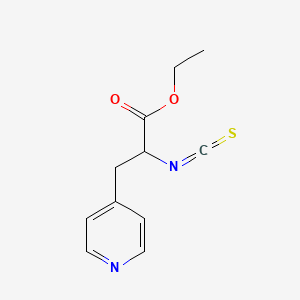
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
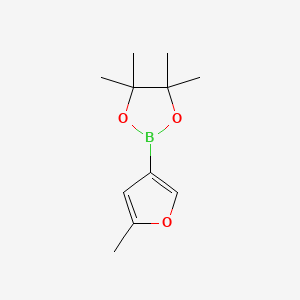
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
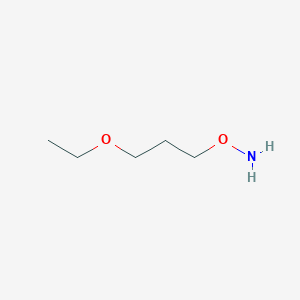
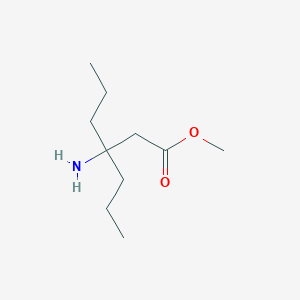
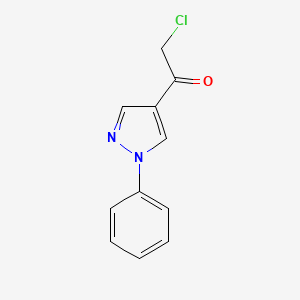
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
